2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-3-27-23-20(24-28-22(30-35-24)15-5-7-16(25)8-6-15)21(26)32(29-23)13-19(33)31-10-11-34-18-9-4-14(2)12-17(18)31/h4-9,12H,3,10-11,13,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYLZMQNJWHJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)N4CCOC5=C4C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features multiple pharmacophores, including an oxadiazole ring and a pyrazole moiety, which are known for their biological activities. The presence of a 4-chlorophenyl group adds to its potential for interaction with biological targets.
Molecular Formula
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 16–31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate to good activity .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines:
- Studies show that derivatives of oxadiazole and pyrazole display cytotoxicity with IC50 values ranging from 10 to 30 μM against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- The addition of specific substituents has been shown to enhance activity significantly; for example, compounds with electron-donating groups often exhibit increased cytotoxic effects due to improved interaction with cellular targets .
Study 1: Synthesis and Evaluation
A study synthesized various derivatives based on the oxadiazole-pyrazole framework. The findings revealed:
- Compound 27 , closely related to our target compound, showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated:
- The presence of halogen substituents on the aromatic rings significantly influenced the biological activity. Specifically, compounds with chlorine substitutions demonstrated enhanced antiproliferative activity compared to their non-halogenated counterparts .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced anticancer activity. For instance, derivatives featuring oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole and oxadiazole components can lead to improved therapeutic profiles .
Antimicrobial Properties
Compounds containing oxadiazole and pyrazole rings have demonstrated notable antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances this activity, making it a promising candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Bioisosteric Design
The design and synthesis of derivatives based on this compound have been guided by bioisosterism principles. By substituting various functional groups and analyzing their effects on biological activity, researchers have been able to optimize the pharmacological properties of similar compounds. For example, modifications at the pyrazole position have resulted in varying degrees of receptor affinity and selectivity .
Neuropharmacological Research
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural features may exhibit neuroprotective properties. Studies focusing on neurotropic activity indicate that such compounds can promote neuronal repair and enhance neurite outgrowth following injury, making them potential candidates for treating neurodegenerative diseases .
Potential Applications in Drug Development
CB1 Receptor Antagonists
The compound's structure suggests potential utility as a CB1 receptor antagonist. Research into related pyrazole derivatives has shown promise in obesity treatment by modulating endocannabinoid signaling pathways. This application opens avenues for developing weight management therapies based on structural analogs of the target compound .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights
Electron-Withdrawing vs.
Linker Flexibility: The ethanone-benzooxazine linker in the target compound may confer rigidity and π-stacking capabilities, unlike the flexible acetamide linker in or the carbonitrile group in , which could influence target binding .
Bioactivity Trends: Methylsulfanyl (in ) and carbonitrile (in ) groups are associated with antimicrobial and anticancer activities, respectively, while the ethylamino group in the target compound may favor CNS-targeted interactions due to improved blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
